molecular formula C17H13F2NO2S B2523333 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097910-56-8

3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2523333
CAS No.: 2097910-56-8
M. Wt: 333.35
InChI Key: MYTPZJMPZNSURV-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a furan ring, and a thiophene ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.

  • Introduction of the Furan and Thiophene Rings: : The next step involves the introduction of the furan and thiophene rings. This can be done through a series of coupling reactions. For instance, a Suzuki-Miyaura coupling reaction can be employed to attach the furan ring to the benzamide core, followed by a similar coupling to introduce the thiophene ring.

  • Final Assembly: : The final step involves the coupling of the intermediate products to form the desired compound. This can be achieved using palladium-catalyzed cross-coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

  • Substitution: : The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of the benzamide carbonyl group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into new therapeutic targets.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity to certain targets, while the furan and thiophene rings can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-N-[2-(furan-2-yl)ethyl]benzamide: Lacks the thiophene ring, which may alter its chemical and biological properties.

    3,4-Difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide: Lacks the furan ring, potentially affecting its reactivity and interactions.

    N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide: Lacks the fluorine atoms, which can significantly impact its chemical stability and biological activity.

Uniqueness

The presence of both furan and thiophene rings, along with the fluorine atoms, makes 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide unique. These structural features can enhance its reactivity, stability, and potential biological activity, distinguishing it from similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2S/c18-14-4-3-11(8-15(14)19)17(21)20-9-13(12-5-7-23-10-12)16-2-1-6-22-16/h1-8,10,13H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTPZJMPZNSURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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